

# Spectroscopic Profile of Piperidine-1-carboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Piperidine-1-carboxylic Acid**

Cat. No.: **B172129**

[Get Quote](#)

For Immediate Release

An In-depth Technical Guide on the Spectroscopic Data (NMR, IR, MS) of **Piperidine-1-carboxylic Acid** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of **Piperidine-1-carboxylic acid** (also known as N-carboxypiperidine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from the closely related parent compound, piperidine, to offer a robust analytical profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **Piperidine-1-carboxylic acid** and its derivatives in a research and development setting.

## Chemical Structure and Properties

**Piperidine-1-carboxylic acid** possesses a piperidine ring N-substituted with a carboxylic acid group. This structure imparts both basic (piperidine nitrogen) and acidic (carboxylic acid) functionalities.

Molecular Formula: C<sub>6</sub>H<sub>11</sub>NO<sub>2</sub> Molecular Weight: 129.16 g/mol

## Spectroscopic Data

The following sections detail the expected and illustrative spectroscopic data for **Piperidine-1-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **Piperidine-1-carboxylic acid** are not readily available in the public domain, the following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. For illustrative purposes, experimental data for the parent compound, piperidine, is also included.[1][2][3]

Table 1: Predicted <sup>1</sup>H NMR Data for **Piperidine-1-carboxylic Acid**

| Protons                     | Chemical Shift (ppm) | Multiplicity  | Integration |
|-----------------------------|----------------------|---------------|-------------|
| H2, H6 (axial & equatorial) | 3.4 - 3.6            | Multiplet     | 4H          |
| H3, H5 (axial & equatorial) | 1.6 - 1.8            | Multiplet     | 4H          |
| H4 (axial & equatorial)     | 1.5 - 1.7            | Multiplet     | 2H          |
| COOH                        | > 10                 | Broad Singlet | 1H          |

Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and experimental conditions.

Table 2: Predicted <sup>13</sup>C NMR Data for **Piperidine-1-carboxylic Acid**

| Carbon | Chemical Shift (ppm) |
|--------|----------------------|
| C=O    | 155 - 160            |
| C2, C6 | 45 - 50              |
| C3, C5 | 25 - 30              |
| C4     | 23 - 28              |

Note: Predicted values are based on computational models and comparison with similar structures.

Table 3: Experimental NMR Data for Piperidine (Illustrative Analogue)

| Spectrum                                    | Nucleus     | Chemical Shift (ppm) | Multiplicity |
|---------------------------------------------|-------------|----------------------|--------------|
| <sup>1</sup> H NMR (in CDCl <sub>3</sub> )  | H2, H6      | ~2.79                | Multiplet    |
| H3, H4, H5                                  | 1.51 - 1.58 |                      | Multiplet    |
| NH                                          | ~2.04       |                      | Singlet      |
| <sup>13</sup> C NMR (in CDCl <sub>3</sub> ) | C2, C6      | ~47.7                |              |
| C3, C5                                      | ~27.2       |                      |              |
| C4                                          | ~25.2       |                      |              |

Source: ChemicalBook, PubChem.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Piperidine-1-carboxylic acid** is expected to show characteristic absorptions for the carboxylic acid and the piperidine ring.

Table 4: Expected and Illustrative IR Absorption Bands

| Functional Group      | Expected Wavenumber (cm <sup>-1</sup> ) for Piperidine-1-carboxylic Acid | Illustrative Wavenumber (cm <sup>-1</sup> ) for Piperidine[4] | Vibration Mode |
|-----------------------|--------------------------------------------------------------------------|---------------------------------------------------------------|----------------|
| O-H (Carboxylic Acid) | 2500-3300 (broad)                                                        | -                                                             | Stretching     |
| C-H (Aliphatic)       | 2850-2950                                                                | 2800-3000                                                     | Stretching     |
| C=O (Carboxylic Acid) | 1700-1725                                                                | -                                                             | Stretching     |
| N-H                   | -                                                                        | 3287                                                          | Stretching     |
| C-N                   | 1180-1250                                                                | 1100-1350                                                     | Stretching     |
| C-O                   | 1210-1320                                                                | -                                                             | Stretching     |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Piperidine-1-carboxylic acid**, electrospray ionization (ESI) is a suitable technique.

Table 5: Expected Mass Spectrometry Data for **Piperidine-1-carboxylic Acid**

| Ionization Mode | Ion                | m/z (expected) |
|-----------------|--------------------|----------------|
| Positive ESI    | [M+H] <sup>+</sup> | 130.08         |
| Negative ESI    | [M-H] <sup>-</sup> | 128.07         |

Illustrative Fragmentation: The mass spectrum of the parent compound, piperidine, shows a molecular ion peak at m/z 85 and a base peak at m/z 84, corresponding to the loss of a hydrogen atom.[5] Fragmentation of **Piperidine-1-carboxylic acid** is expected to involve the loss of CO<sub>2</sub> (44 Da) from the deprotonated molecule or the loss of the carboxyl group.

## Experimental Protocols

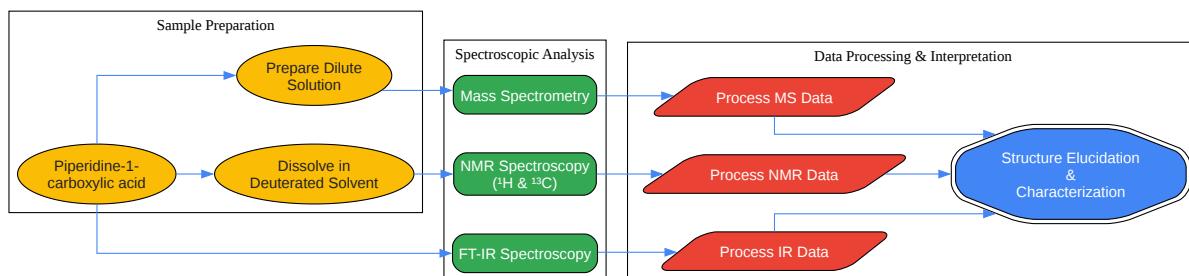
The following are generalized protocols for obtaining the spectroscopic data described above.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O).
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
  - <sup>13</sup>C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## FT-IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.
- Background Collection: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).
- Sample Analysis: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.


## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

## Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of **Piperidine-1-carboxylic acid**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 4. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 5. Piperidine(110-89-4) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Piperidine-1-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172129#spectroscopic-data-nmr-ir-ms-of-piperidine-1-carboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)